Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate
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Overview
Description
Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate typically involves the reaction of 2-chloropyrimidine-4-amine with methyl thiazole-5-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agriculture: The compound is explored for its potential use in developing agrochemicals, such as herbicides and fungicides.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and have similar biological activities.
Chloropyrimidine Derivatives: Compounds with the chloropyrimidine moiety also exhibit similar reactivity and applications.
Uniqueness
Methyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-5-carboxylate is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H7ClN4O2S |
---|---|
Molecular Weight |
270.70 g/mol |
IUPAC Name |
methyl 2-[(2-chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H7ClN4O2S/c1-16-7(15)5-4-12-9(17-5)14-6-2-3-11-8(10)13-6/h2-4H,1H3,(H,11,12,13,14) |
InChI Key |
POUONZRCEPFCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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